molecular formula C10H10FN3 B1443932 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine CAS No. 1341958-09-5

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B1443932
CAS No.: 1341958-09-5
M. Wt: 191.2 g/mol
InChI Key: JZZXGJCACPXCCF-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting due to the unique properties imparted by these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazolone. This intermediate is then subjected to cyclization under basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2-methylphenyl)-1H-pyrazol-3-amine
  • 1-(4-bromo-2-methylphenyl)-1H-pyrazol-3-amine
  • 1-(4-iodo-2-methylphenyl)-1H-pyrazol-3-amine

Uniqueness

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive and selective in certain chemical and biological contexts compared to its chloro, bromo, and iodo analogs.

Biological Activity

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 4-fluoro-2-methylphenyl group. The structural formula can be represented as follows:

C10H10FN3\text{C}_{10}\text{H}_{10}\text{F}\text{N}_3

This structure is significant as the pyrazole moiety is known for its versatility in biological applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast cancer)1.0Induces apoptosis via caspase activation
HepG2 (liver cancer)2.28Blocks cell cycle at G2/M phase
A549 (lung cancer)4.22Inhibits proliferation through EGFR signaling

Case Study: MDA-MB-231 Cells
A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 1.0 µM, the compound induced significant morphological changes consistent with apoptosis and increased caspase-3 activity by 33% to 57% at higher concentrations (10 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines and enzymes.

Study Inflammatory Model IC50 (µM) Effect
COX-1/COX-2 Inhibition5.40/0.01Selective inhibition compared to standard drugs
LPS-induced TNFα releaseNot specifiedReduced TNFα levels in vitro

Mechanism of Action
The anti-inflammatory activity is attributed to the inhibition of cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins involved in inflammation . Additionally, studies have indicated that pyrazole derivatives can modulate MAPK pathways, further contributing to their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.

Study Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial

The compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZXGJCACPXCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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